molecular formula C18H21N3O2S2 B12878207 N-(3-Aminopropyl)-N-(2-(thiophen-3-yl)ethyl)isoquinoline-5-sulfonamide CAS No. 651307-27-6

N-(3-Aminopropyl)-N-(2-(thiophen-3-yl)ethyl)isoquinoline-5-sulfonamide

Cat. No.: B12878207
CAS No.: 651307-27-6
M. Wt: 375.5 g/mol
InChI Key: HVNPVKVIQSHHFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Aminopropyl)-N-(2-(thiophen-3-yl)ethyl)isoquinoline-5-sulfonamide is a synthetic small molecule featuring an isoquinoline-5-sulfonamide core substituted with a 3-aminopropyl group and a 2-(thiophen-3-yl)ethyl moiety. The thiophene ring may enhance π-π interactions in hydrophobic enzyme regions, while the primary amine in the aminopropyl chain could improve solubility and hydrogen-bonding capacity .

Properties

CAS No.

651307-27-6

Molecular Formula

C18H21N3O2S2

Molecular Weight

375.5 g/mol

IUPAC Name

N-(3-aminopropyl)-N-(2-thiophen-3-ylethyl)isoquinoline-5-sulfonamide

InChI

InChI=1S/C18H21N3O2S2/c19-8-2-10-21(11-6-15-7-12-24-14-15)25(22,23)18-4-1-3-16-13-20-9-5-17(16)18/h1,3-5,7,9,12-14H,2,6,8,10-11,19H2

InChI Key

HVNPVKVIQSHHFT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN=C2)C(=C1)S(=O)(=O)N(CCCN)CCC3=CSC=C3

Origin of Product

United States

Biological Activity

N-(3-Aminopropyl)-N-(2-(thiophen-3-yl)ethyl)isoquinoline-5-sulfonamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of cardiovascular health and neuropharmacology. This article reviews the synthesis, biological activities, and relevant research findings associated with this compound.

Synthesis and Structural Characteristics

The synthesis of this compound involves the reaction of isoquinoline derivatives with sulfonamide moieties. The compound's structure can be represented as follows:

C15H18N2O2S\text{C}_{15}\text{H}_{18}\text{N}_2\text{O}_2\text{S}

This structure features an isoquinoline core substituted with a thiophene ring and an aminopropyl side chain, which contributes to its biological properties.

1. Vasodilatory Effects

Research indicates that isoquinoline derivatives, including sulfonamides, exhibit significant vasodilatory activity. For instance, studies have shown that related compounds can increase arterial blood flow in animal models, suggesting potential applications in treating hypertension and other cardiovascular disorders . Specifically, compounds similar to this compound demonstrated vasodilatory effects comparable to established cardiovascular drugs like diltiazem .

2. Antihypertensive Properties

In vivo studies have demonstrated that certain isoquinoline sulfonamides possess antihypertensive properties. These compounds were effective in lowering blood pressure when administered intravenously, although their potency was generally less than that of diltiazem . The mechanism behind this activity may involve modulation of calcium channels or other pathways related to vascular smooth muscle relaxation.

3. Neuropharmacological Potential

Emerging evidence suggests that isoquinoline derivatives may also have neuroprotective effects. For example, some studies have indicated that these compounds can inhibit acetylcholinesterase activity, which is crucial for neurotransmitter regulation in the brain . This inhibition could potentially lead to therapeutic applications in neurodegenerative diseases such as Alzheimer's.

Case Study 1: Vasodilatory Activity in Canines

A pivotal study evaluated the vasodilatory effects of various isoquinoline derivatives, including those structurally related to this compound. In this study, local injections into the femoral artery of dogs resulted in significant increases in blood flow, indicating robust vasodilatory action .

Case Study 2: Antihypertensive Efficacy

Another study focused on the antihypertensive effects of related sulfonamide compounds. The results showed a marked reduction in systolic and diastolic blood pressure in hypertensive models following administration of these compounds, supporting their potential as therapeutic agents for managing hypertension .

Comparative Analysis of Biological Activities

Compound NameVasodilatory ActivityAntihypertensive EffectAcetylcholinesterase Inhibition
This compoundModerateModeratePotentially present
DiltiazemHighHighNot applicable
Other Isoquinoline SulfonamidesVariableVariablePresent

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Scaffold Variations

5-Isoquinolinesulfonamide Derivatives
  • N-(3-Aminopropyl)-5-isoquinolinesulfonamide (): Structure: Lacks the thiophen-3-yl-ethyl group, with a single 3-aminopropyl substituent. Properties: The primary amine increases hydrophilicity (logP ~1.2 predicted), whereas the thiophene-containing analog likely has higher lipophilicity (logP ~2.5), impacting membrane permeability . Synthesis: Prepared via nucleophilic substitution or coupling reactions, similar to the target compound but without thiophene functionalization steps .
Naphthalenesulfonamide Analogs
  • N-(3-Aminopropyl)-5-chloro-2-naphthalenesulfonamide hydrochloride (): Structure: Replaces isoquinoline with a naphthalene core and adds a chloro substituent. Lower solubility due to the naphthalene system (logP ~3.0) .

Substituent Modifications

Alkyl Chain Variations
  • N-[2-(Propylamino)ethyl]isoquinoline-5-sulfonamide (): Structure: Features a shorter propylamino-ethyl chain instead of the aminopropyl-thiophene combination. Activity: Shorter chains may reduce steric hindrance, improving binding to flat enzyme pockets. However, the absence of thiophene limits aromatic interactions .
Heterocyclic Substituents
  • N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine (): Structure: Pyrazole substituent on isoquinoline, coupled with a nitro-pyridine group. Synthesis: Uses Buchwald–Hartwig amination, a method applicable to the target compound’s synthesis if thiophene-ethylamine is used as a coupling partner . Properties: The nitro group may confer electron-withdrawing effects, altering electronic distribution compared to the electron-rich thiophene in the target compound.

Functional Probes and Kinase Inhibitors

  • (Z)-N-(2-((5-azido-2-(4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzylidene)pentyl)amino)ethyl)isoquinoline-5-sulfonamide (): Structure: Contains photoactivatable diazirine and azide groups for activity-based protein profiling. Application: Serves as a covalent kinase probe, contrasting with the non-covalent binding likely for the target compound. The trifluoromethyl group enhances metabolic stability, a feature absent in the target compound .

Comparative Data Table

Compound Name Core Structure Key Substituents Predicted logP Synthetic Route Highlights Potential Applications
Target Compound Isoquinoline 3-Aminopropyl, 2-(thiophen-3-yl)ethyl ~2.5 Buchwald–Hartwig coupling Kinase inhibition, SAR studies
N-(3-Aminopropyl)-5-isoquinolinesulfonamide Isoquinoline 3-Aminopropyl ~1.2 Nucleophilic substitution Solubility-enhanced probes
N-[2-(Propylamino)ethyl]isoquinoline-5-sulfonamide Isoquinoline Propylamino-ethyl ~1.8 Alkylation reactions Enzyme interaction studies
N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine Isoquinoline Pyrazole, nitro-pyridine ~2.7 Microwave-assisted coupling Electrophilic inhibitor design

Key Research Findings

  • Synthetic Accessibility : The target compound’s thiophene-ethyl group may require regioselective coupling steps, as seen in and , to avoid byproducts .
  • Biological Relevance : Thiophene’s π-electron density could enhance binding to kinase hydrophobic pockets, outperforming pyrazole or chloro-substituted analogs in selectivity .
  • Solubility Trade-offs: The aminopropyl group mitigates the lipophilicity introduced by thiophene, balancing bioavailability—a challenge in naphthalene-based analogs .

Preparation Methods

Synthesis of Isoquinoline-5-sulfonyl Chloride Intermediate

  • Starting material : Isoquinoline or substituted isoquinoline.
  • Sulfonation : Treatment with chlorosulfonic acid or sulfuryl chloride to introduce the sulfonyl chloride group at the 5-position of the isoquinoline ring.
  • Isolation : The sulfonyl chloride intermediate is purified, typically by recrystallization or chromatography.

Preparation of N-(3-Aminopropyl) and N-(2-(thiophen-3-yl)ethyl) Amines

  • 3-Aminopropylamine : Commercially available or synthesized by reduction of acrylonitrile derivatives.
  • 2-(Thiophen-3-yl)ethylamine : Synthesized via reduction of the corresponding nitrile or amide precursors derived from 3-thiophenecarboxaldehyde or 3-thiophenecarbonitrile.

Coupling Reaction to Form the Sulfonamide

  • The sulfonyl chloride intermediate is reacted with the two amines sequentially or simultaneously under controlled conditions.
  • Typical conditions : Use of a base such as triethylamine or sodium carbonate in an aprotic solvent (e.g., dichloromethane, acetonitrile) at low temperature to room temperature.
  • Order of addition : Often, the less hindered amine (3-aminopropyl) is reacted first to form a monosubstituted sulfonamide intermediate, followed by reaction with the 2-(thiophen-3-yl)ethylamine to yield the disubstituted sulfonamide.

Purification and Characterization

  • Purification by column chromatography or recrystallization.
  • Characterization by NMR, IR, MS, and elemental analysis to confirm structure and purity.

Reaction Conditions and Optimization

Step Reagents/Conditions Yield (%) Notes
Sulfonation Chlorosulfonic acid, 0–5 °C, 2–4 h 70–85 Control temperature to avoid overreaction
Amination (first amine) 3-Aminopropylamine, triethylamine, DCM, 0–25 °C 75–90 Slow addition to control substitution
Amination (second amine) 2-(Thiophen-3-yl)ethylamine, base, solvent, RT 65–80 Reaction time 4–6 h for completion
Purification Silica gel chromatography or recrystallization Solvent system optimized for purity

Research Findings and Considerations

  • Regioselectivity : The sulfonation at the 5-position of isoquinoline is highly regioselective under controlled conditions, which is critical for the correct substitution pattern.
  • Amination efficiency : The nucleophilicity of the amines and steric factors influence the coupling efficiency. The thiophenyl group’s electron-rich nature may affect reaction kinetics and requires careful monitoring.
  • Solvent effects : Aprotic solvents such as acetonitrile or dichloromethane are preferred to maintain amine nucleophilicity and sulfonyl chloride stability.
  • Temperature control : Lower temperatures during sulfonation and amination steps minimize side reactions and decomposition.
  • Purity and yield : Multi-step synthesis demands rigorous purification to achieve high purity, essential for biological activity studies.

Summary Table of Preparation Steps

Step No. Reaction Stage Key Reagents/Conditions Outcome/Notes
1 Isoquinoline sulfonation Chlorosulfonic acid, 0–5 °C Formation of isoquinoline-5-sulfonyl chloride
2 First amination 3-Aminopropylamine, base, DCM, 0–25 °C Monosubstituted sulfonamide intermediate
3 Second amination 2-(Thiophen-3-yl)ethylamine, base, RT Disubstituted sulfonamide final product
4 Purification and characterization Chromatography, NMR, MS, elemental analysis Pure compound for further use

Q & A

Basic: What synthetic strategies are effective for introducing thiophene substituents into isoquinoline sulfonamide derivatives?

Methodological Answer:
The synthesis of thiophene-substituted isoquinoline sulfonamides typically involves nucleophilic substitution or alkylation reactions. For example, in structurally related PKA inhibitors like H-89 ( ), the sulfonamide nitrogen is functionalized via reactions with amine-bearing substituents. To introduce the thiophen-3-yl group, a two-step approach may be employed:

Alkylation : React isoquinoline-5-sulfonyl chloride with 2-(thiophen-3-yl)ethylamine to form the primary sulfonamide.

Secondary Amine Formation : Introduce the 3-aminopropyl group via reductive amination or alkylation under anhydrous conditions (e.g., using K2_2CO3_3 in DMF).
Key Characterization : Multi-nuclear NMR (1H, 13C, 15N) to confirm regiochemistry and X-ray crystallography for structural validation ( ).

Basic: How is the purity and structural integrity of N-(3-Aminopropyl)-N-(2-(thiophen-3-yl)ethyl)isoquinoline-5-sulfonamide confirmed post-synthesis?

Methodological Answer:
Post-synthesis validation involves:

  • Chromatographic Purity : HPLC with UV detection (≥98% purity; ).
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., ESI+ mode).
  • NMR Spectroscopy : 1H and 13C NMR to verify substituent integration and absence of unreacted intermediates.
  • Elemental Analysis : Carbon, hydrogen, nitrogen, and sulfur (CHNS) analysis for empirical formula confirmation.
    For radiochemical analogs (e.g., 11C-labeled derivatives), radio-HPLC ensures radiochemical purity (>98%) and specific activity (e.g., 1130 mCi/μmol; ).

Advanced: What methodologies are employed to evaluate the blood-brain barrier (BBB) penetration of PKA inhibitors like this compound?

Methodological Answer:
In vivo BBB penetration is assessed via:

PET Imaging : Radiolabel the compound (e.g., with 11C) and track cerebral uptake in conscious rats. Sacrifice animals at timed intervals (5–60 min post-injection) to quantify brain-to-plasma ratios ( ).

Microdialysis : Measure unbound compound concentrations in brain extracellular fluid.

In Silico Modeling : Predict BBB permeability using logP and polar surface area (PSA) calculations.
Key Finding : Structural analogs with methyl or bromocinnamyl groups show moderate BBB penetration, suggesting the thiophene substituent may require optimization for CNS targeting ( ).

Advanced: How do structural modifications at the sulfonamide nitrogen impact PKA inhibition potency and selectivity?

Methodological Answer:
The sulfonamide nitrogen’s substitution pattern critically affects kinase selectivity:

  • In Vitro Assays : Compare IC50_{50} values against PKA and off-target kinases (e.g., PKC, ROCK) using fluorescence-based kinase assays. For example, H-89 (IC50_{50} = 48 nM for PKA) shows selectivity over PKC (IC50_{50} > 1 µM; ).
  • Methyl Substitution : shows that N-methylation does not significantly reduce PKA potency, suggesting steric tolerance at this position.
  • Thiophene vs. Bromocinnamyl : Replace the 4-bromocinnamyl group (H-89) with thiophen-3-yl to evaluate changes in lipophilicity and π-π stacking interactions.
    Data Analysis : Use molecular docking (e.g., AutoDock Vina) to map interactions with PKA’s ATP-binding pocket ( ).

Advanced: How can researchers resolve contradictions between in vitro potency and in vivo efficacy for this compound?

Methodological Answer:
Discrepancies may arise due to:

Metabolic Instability : Perform liver microsome assays to identify metabolic hotspots (e.g., oxidative degradation of the thiophene ring).

Protein Binding : Use equilibrium dialysis to measure plasma protein binding (PPB); high PPB reduces free drug availability.

Off-Target Effects : Conduct kinome-wide profiling (e.g., KinomeScan) to identify unintended targets.
Case Study : H-89 analogs show reduced in vivo activity despite high in vitro potency, attributed to rapid hepatic clearance ( ). Mitigation strategies include prodrug design or formulation with cytochrome P450 inhibitors.

Advanced: What experimental designs are optimal for studying this compound’s role in neuropsychiatric disease models?

Methodological Answer:

In Vivo Models : Use chronic stress-induced depression models (e.g., forced swim test) in rodents. Administer the compound intravenously and measure cAMP/PKA pathway modulation via Western blot (e.g., CREB phosphorylation).

PET Imaging : Track PKA density changes in disease-relevant brain regions (e.g., prefrontal cortex) using 11C-labeled analogs ( ).

Behavioral Correlates : Pair biochemical data with behavioral outcomes (e.g., reduced immobility time in depression assays).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.